2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a fluorocyclobutyl group attached to a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorocyclobutyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually cooled to low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety of handling reactive intermediates. The use of automated systems can also improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The fluorocyclobutyl group can undergo reduction reactions to form cyclobutyl derivatives.
Substitution: The fluorine atom in the fluorocyclobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Cyclobutyl derivatives.
Substitution: Substituted cyclobutyl compounds.
Scientific Research Applications
2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicine: Boronic esters are being explored for their potential use in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of specific enzymes or signaling pathways. This interaction is particularly important in the development of boron-containing drugs for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorocyclobutyl)methanamine hydrochloride
- Trans-(3-fluorocyclobutyl)methamine hydrochloride
Uniqueness
2-(3-Fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorocyclobutyl group and a boronic ester group. This combination provides the compound with unique reactivity and stability, making it a valuable building block in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C10H18BFO2 |
---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2-(3-fluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H18BFO2/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7/h7-8H,5-6H2,1-4H3 |
InChI Key |
OCYZHHMQRTVQHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)F |
Origin of Product |
United States |
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